3,4,5-trimethoxy-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide
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Description
3,4,5-trimethoxy-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H25N5O5 and its molecular weight is 439.472. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds can interact with their targets in a way that surpasses the activity of other derivatives at comparable concentrations . For instance, the TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of bioactivity effects, indicating their potential to affect multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 2112576 , which could potentially influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
One tmp-bearing compound was found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .
Biochemical Analysis
Cellular Effects
Tmp compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties , indicating that they may have broad effects on cellular function.
Molecular Mechanism
Tmp compounds are known to bind to the colchicine site of tubulin , which suggests that this compound may also interact with tubulin or similar proteins.
Dosage Effects in Animal Models
Tmp compounds have shown promising anti-fungal and anti-bacterial properties , which suggests that they may have dose-dependent effects in animal models.
Metabolic Pathways
Tmp compounds are closely related to gallic acid and methyl gallates , which are naturally occurring secondary metabolites found in plants.
Transport and Distribution
Tmp compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties , suggesting that they may be widely distributed within cells and tissues.
Subcellular Localization
Tmp compounds are known to bind to the colchicine site of tubulin , suggesting that they may localize to the cytoskeleton or other subcellular structures associated with tubulin.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-13-24-22(32-26-13)16-6-5-8-23-20(16)27-9-7-15(12-27)25-21(28)14-10-17(29-2)19(31-4)18(11-14)30-3/h5-6,8,10-11,15H,7,9,12H2,1-4H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYWEJCHAKEHJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.